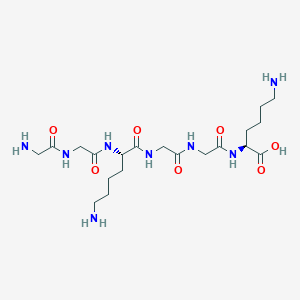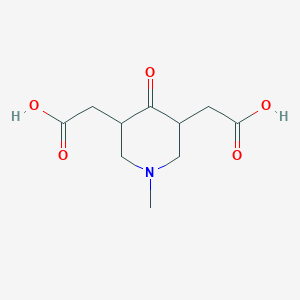![molecular formula C17H11Cl2N3 B14217659 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- CAS No. 824968-64-1](/img/structure/B14217659.png)
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- is a heterocyclic compound that belongs to the class of pyrazoloisoquinolines. These compounds are known for their diverse biological activities and have been extensively studied for their potential applications in medicinal chemistry. The presence of the 2,6-dichlorophenyl and 3-methyl groups in the structure enhances its chemical properties, making it a valuable compound for various scientific research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- typically involves a multi-step process. One common method is the 1,3-dipolar cycloaddition reaction. In this method, a 1,3-dipole compound reacts with an o-hydroxyaromatic ketone in the presence of a base such as potassium carbonate or potassium phosphate. The reaction is carried out in acetonitrile solution under reflux conditions, leading to moderate to good yields of the target compound .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of large-scale organic synthesis, such as optimization of reaction conditions, use of efficient catalysts, and purification techniques, can be applied to scale up the laboratory synthesis to an industrial level.
Análisis De Reacciones Químicas
Types of Reactions
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- undergoes various chemical reactions, including:
Electrophilic Substitution: This compound can participate in electrophilic substitution reactions, such as the Mannich and Vilsmeier reactions.
Oxidation and Reduction:
Substitution: Alkylation and other substitution reactions can occur at the nitrogen atom in the 3-position.
Common Reagents and Conditions
Bases: Potassium carbonate, potassium phosphate
Solvents: Acetonitrile
Catalysts: Copper catalysts for certain reactions
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, alkylation reactions can lead to the formation of various alkyl-substituted derivatives .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- has several scientific research applications, including:
Medicinal Chemistry: This compound has shown potential as a kinase inhibitor, making it a valuable candidate for cancer therapy.
Fluorescent Probes: Due to its good fluorescence emission properties, it can be used in the development of fluorescent probes for detecting anions and cations.
Anti-Inflammatory Agents: Certain derivatives of this compound have demonstrated anti-inflammatory activities by inhibiting nitric oxide production.
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- involves its interaction with specific molecular targets and pathways. For example, as a kinase inhibitor, it targets protein kinases involved in cellular signaling pathways, such as Haspin, which plays a crucial role in mitosis . The compound’s anti-inflammatory effects are mediated through the inhibition of inducible nitric oxide synthase (iNOS) and cyclooxygenase 2 (COX-2) protein expression .
Comparación Con Compuestos Similares
Similar Compounds
Pyrazolo[3,4-c]isoquinolines: These compounds share a similar core structure and have been studied for their kinase inhibitory potencies.
Pyrazolo[5,1-a]isoquinolines: These derivatives have been synthesized using copper-catalyzed reactions and exhibit diverse biological activities.
Uniqueness
1H-Pyrazolo[4,3-c]isoquinoline, 5-(2,6-dichlorophenyl)-3-methyl- stands out due to its specific substitution pattern, which enhances its chemical properties and biological activities
Propiedades
Número CAS |
824968-64-1 |
|---|---|
Fórmula molecular |
C17H11Cl2N3 |
Peso molecular |
328.2 g/mol |
Nombre IUPAC |
5-(2,6-dichlorophenyl)-3-methyl-2H-pyrazolo[4,3-c]isoquinoline |
InChI |
InChI=1S/C17H11Cl2N3/c1-9-15-17(22-21-9)11-6-3-2-5-10(11)16(20-15)14-12(18)7-4-8-13(14)19/h2-8H,1H3,(H,21,22) |
Clave InChI |
YBDQOAYLVJKHSZ-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)C3=CC=CC=C3C(=N2)C4=C(C=CC=C4Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-[2-(2H-1,3-Dithiol-2-ylidene)-2H-1,3-dithiol-4-yl]-1H-imidazole](/img/structure/B14217598.png)
![1,3,5-Tribromo-2-[3-bromo-4-(ethynyloxy)phenoxy]benzene](/img/structure/B14217601.png)

![Sodium, [1-(1-oxopropyl)-2,4-cyclopentadien-1-yl]-](/img/structure/B14217613.png)

![3-(4-Amino-3-bromothieno[3,2-c]pyridin-7-yl)prop-2-enoic acid](/img/structure/B14217622.png)
![N-{[4-chloro-3-(5,7-dimethyl-1,3-benzoxazol-2-yl)phenyl]carbamothioyl}-2-phenylacetamide](/img/structure/B14217627.png)





![1-(4-Bromophenyl)-1,7,9-triazaspiro[4.5]decane-2,6,8,10-tetrone](/img/structure/B14217651.png)
![1H-Indole-1-ethanol, 3-[[4-(2,6-dimethylphenyl)-1-piperidinyl]methyl]-](/img/structure/B14217656.png)
